molecular formula C13H17FO3 B2952986 Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate CAS No. 2138352-04-0

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate

Cat. No.: B2952986
CAS No.: 2138352-04-0
M. Wt: 240.274
InChI Key: ITNVKTOSLYOCJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a propoxy group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate typically involves the esterification of 4-fluoro-2-methylphenol with propoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate can undergo various chemical reactions, including:

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-4-7-17-12(13(15)16-3)11-6-5-10(14)8-9(11)2/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNVKTOSLYOCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=C(C=C(C=C1)F)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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